Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate
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Overview
Description
Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a combination of cyano, methoxyphenyl, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups. The thiophene moiety is then attached, and the final step involves the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include methyl cyanoacetate, substituted aryl or heteryl amines, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. The cyano and thiophene groups are known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoate: This compound is unique due to its specific combination of functional groups.
Thiophene derivatives: These compounds share the thiophene moiety and exhibit similar electronic properties.
Cyano-substituted pyridines: These compounds have similar reactivity due to the presence of the cyano group.
Uniqueness
This compound is unique because it combines multiple functional groups that confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H20N2O3S2 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 4-[[3-cyano-4-(4-methoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C26H20N2O3S2/c1-30-20-11-9-18(10-12-20)21-14-23(24-4-3-13-32-24)28-25(22(21)15-27)33-16-17-5-7-19(8-6-17)26(29)31-2/h3-14H,16H2,1-2H3 |
InChI Key |
PTGSNZXGFJLFBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(=O)OC)C4=CC=CS4 |
Origin of Product |
United States |
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